Chemical structure and properties of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Chemical structure and properties of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
An In-Depth Technical Guide to 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential therapeutic applications based on the known biological activities of the broader pyrido[2,3-b]pyrazine class of molecules.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Structure in Drug Discovery
The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] This structural motif is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of pyrido[2,3-b]pyrazine have been investigated for a multitude of therapeutic applications, including:
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Antibacterial agents: These compounds have shown promise in combating clinically relevant bacterial strains such as Escherichia coli and Staphylococcus aureus.[1][2]
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Anticancer agents: Certain derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of cancer cell lines, including those resistant to existing therapies.[3]
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TRPV1 Antagonists: The pyrido[2,3-b]pyrazine core has been successfully employed to develop antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain management.[4]
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Anti-inflammatory agents: The structural features of this scaffold are also amenable to the design of molecules with anti-inflammatory properties.[5][6]
The subject of this guide, 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, is a specific derivative of this important class of compounds. While specific data for this exact molecule is not extensively available in the public domain, this guide will provide a robust, scientifically-grounded framework for its synthesis and potential properties based on established chemical principles and data from closely related analogues.
Proposed Synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
The synthesis of the target compound can be logically approached through a two-step process: first, the construction of the core pyrido[2,3-b]pyrazin-2-one ring system, followed by the selective N-alkylation to introduce the ethyl group at the 3-position.
Step 1: Synthesis of the Pyrido[2,3-b]pyrazin-2(1H)-one Core
A common and effective method for the synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core involves the condensation of 2,3-diaminopyridine with a suitable two-carbon synthon, such as glyoxylic acid or its derivatives.[7]
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1 equivalent) and a suitable solvent such as methanol.
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Reagent Addition: At a reduced temperature (e.g., 5 °C), slowly add an aqueous solution of glyoxylic acid (1 equivalent).
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Reaction: Stir the reaction mixture at this temperature for a period of 3 hours.
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Work-up and Isolation: The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the crude pyrido[2,3-b]pyrazin-2(1H)-one. Further purification can be achieved by recrystallization.
Step 2: N-Ethylation to Yield 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
The introduction of the ethyl group at the 3-position can be achieved via a standard N-alkylation reaction using an appropriate ethylating agent in the presence of a base.
Experimental Protocol:
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Reaction Setup: In a clean, dry reaction vessel, dissolve the pyrido[2,3-b]pyrazin-2(1H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
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Base Addition: Add a suitable base, such as cesium carbonate (Cs2CO3), portion-wise to the solution while stirring.
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Alkylation: Introduce ethyl iodide or ethyl bromide (1.1 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow:
Caption: Potential mechanism of action as a DNA gyrase inhibitor.
Potential as an Anticancer Agent
Several pyrido[2,3-b]pyrazine derivatives have demonstrated the ability to overcome drug resistance in cancer cells. [3]The 3-ethyl derivative could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival. Further screening against various cancer cell lines would be necessary to elucidate its specific mechanism of action.
Conclusion and Future Directions
While 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is not yet a well-characterized compound, its core scaffold holds significant promise for the development of novel therapeutics. This guide provides a foundational framework for its synthesis and an informed prediction of its properties.
Future research should focus on:
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Chemical Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.
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In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of bacterial strains and cancer cell lines to determine its biological activity.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues with different N-alkyl substituents would provide valuable insights into the SAR of this class of compounds.
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Computational Modeling: Molecular docking studies could be employed to predict the binding modes of this compound with potential biological targets.
By pursuing these research avenues, the full therapeutic potential of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one and the broader class of pyrido[2,3-b]pyrazines can be realized.
References
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Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). RSC Advances. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). PMC. [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of pyrido[2,3b]pyrazines 5a–f. (n.d.). ResearchGate. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PMC. [Link]
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YL) METHYL) PYRIDO[2,3-B]PYRAZIN-2(1H). (n.d.). Rasayan Journal of Chemistry. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Medicinal Chemistry. [Link]
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